N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8641281
InChI: InChI=1S/C16H17ClN2O5S/c1-10(20)18-11-4-6-12(7-5-11)25(21,22)19-14-9-15(23-2)13(17)8-16(14)24-3/h4-9,19H,1-3H3,(H,18,20)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC
Molecular Formula: C16H17ClN2O5S
Molecular Weight: 384.8 g/mol

N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide

CAS No.:

Cat. No.: VC8641281

Molecular Formula: C16H17ClN2O5S

Molecular Weight: 384.8 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide -

Molecular Formula C16H17ClN2O5S
Molecular Weight 384.8 g/mol
IUPAC Name N-[4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C16H17ClN2O5S/c1-10(20)18-11-4-6-12(7-5-11)25(21,22)19-14-9-15(23-2)13(17)8-16(14)24-3/h4-9,19H,1-3H3,(H,18,20)
Standard InChI Key LLBJKSCLZGICBN-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound consists of two phenyl rings connected via a sulfamoyl (-SO₂NH-) bridge. The first phenyl group is substituted with a chloro atom at position 4 and methoxy groups at positions 2 and 5, while the second phenyl ring is linked to an acetamide (-NHCOCH₃) moiety at position 4. This arrangement creates a planar yet sterically hindered structure, which may influence its reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₇ClN₂O₅S
Molecular Weight384.8 g/mol
IUPAC NameN-[4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC
PubChem CID1097304

Spectroscopic Features

While experimental spectral data for this compound are unavailable, analogous sulfonamides exhibit distinctive infrared (IR) and nuclear magnetic resonance (NMR) signatures:

  • IR: Strong absorption bands near 1340–1160 cm⁻¹ (S=O stretching) and 3300 cm⁻¹ (N-H stretching) .

  • ¹H-NMR: Signals for methoxy groups (~δ 3.8–4.0 ppm), aromatic protons (~δ 6.8–7.5 ppm), and acetamide methyl (~δ 2.1 ppm) .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide likely involves a multi-step sequence:

  • Sulfamoyl Bridge Formation: Reaction of 4-chloro-2,5-dimethoxyaniline with 4-acetamidobenzenesulfonyl chloride in the presence of pyridine or triethylamine .

  • Purification: Crystallization from ethanol or aqueous NaHCO₃ to isolate the product .

Table 2: Reaction Conditions for Analogous Sulfonamides

StepReagents/ConditionsYield (%)
SulfonylationSulfonyl chloride, pyridine, 0–10°C65–75
AmidationAcetyl chloride, dry acetone70–80
CrystallizationEthanol/water mixture85–90

Challenges in Synthesis

Steric hindrance from the methoxy and chloro substituents may reduce reaction efficiency, necessitating optimized conditions such as:

  • Prolonged reaction times (8–12 hours under reflux) .

  • Use of polar aprotic solvents (e.g., DMF) to enhance solubility .

CompoundMIC (μg/mL)
7a (S. aureus)25
7d (E. coli)50
8a (B. subtilis)12.5

Anti-Inflammatory and Analgesic Effects

The acetamide and sulfamoyl groups are known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation . Molecular docking studies suggest that the chloro and methoxy substituents enhance binding affinity to COX-2’s hydrophobic pocket .

Comparative Analysis with Related Sulfonamides

Structural Modifications and Activity Trends

  • Electron-Withdrawing Groups: Nitro (-NO₂) or chloro (-Cl) substituents enhance antibacterial potency but reduce solubility .

  • Methoxy Groups: Improve metabolic stability by resisting oxidative demethylation .

Table 4: Impact of Substituents on Bioactivity

SubstituentAntibacterial ActivitySolubility (mg/mL)
-OCH₃Moderate0.8
-ClHigh0.3
-NO₂Very High0.1

Future Research Directions

Targeted Biological Assays

  • Enzyme Inhibition: Screen against carbonic anhydrase isoforms (CA-I, CA-II) implicated in glaucoma and cancer .

  • Cytotoxicity Studies: Evaluate IC₅₀ values in human cell lines to assess therapeutic index.

Formulation Development

  • Nanoparticle Encapsulation: Improve bioavailability using poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

  • Prodrug Design: Incorporate ester linkages to enhance oral absorption.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator